molecular formula C4H2F3IN2 B6166707 3-iodo-1-(trifluoromethyl)-1H-pyrazole CAS No. 1418273-52-5

3-iodo-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B6166707
CAS No.: 1418273-52-5
M. Wt: 261.97 g/mol
InChI Key: JLIWHOOOWFGJBD-UHFFFAOYSA-N
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Description

3-Iodo-1-(trifluoromethyl)-1H-pyrazole (CAS 1418273-52-5) is a high-purity, heteroaromatic building block of significant interest in medicinal chemistry and drug discovery. This compound features a reactive iodine atom at the 3-position of the pyrazole ring, making it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal for constructing complex molecular architectures. The presence of the trifluoromethyl group is particularly valuable, as this moiety is known to enhance a molecule's metabolic stability, membrane permeability, and overall bioavailability, making it a sought-after feature in the development of agrochemicals and pharmaceuticals . Research into pyrazole-based compounds has demonstrated their potential to exhibit a broad spectrum of biological activities, including antioxidant and antiproliferative effects, which are relevant in the investigation of oxidative stress and cancer . The specific substitution pattern on the pyrazole core is critical for its application and biological activity. This product is intended for use in research and laboratory settings only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1418273-52-5

Molecular Formula

C4H2F3IN2

Molecular Weight

261.97 g/mol

IUPAC Name

3-iodo-1-(trifluoromethyl)pyrazole

InChI

InChI=1S/C4H2F3IN2/c5-4(6,7)10-2-1-3(8)9-10/h1-2H

InChI Key

JLIWHOOOWFGJBD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1I)C(F)(F)F

Purity

95

Origin of Product

United States

**synthetic Methodologies for 3 Iodo 1 Trifluoromethyl 1h Pyrazole**

Direct Iodination Strategies for Pyrazole (B372694) Rings

Direct iodination of the 1-(trifluoromethyl)-1H-pyrazole scaffold presents a straightforward approach to introduce an iodine atom onto the pyrazole ring. This method relies on the inherent nucleophilicity of the pyrazole ring, which can be modulated by the strongly electron-withdrawing trifluoromethyl group at the N1 position.

Electrophilic iodination is a common method for the functionalization of pyrazole rings. This typically involves the reaction of the pyrazole substrate with an electrophilic iodine source. Common iodinating agents include molecular iodine (I2) in the presence of an oxidizing agent or a base, and N-iodosuccinimide (NIS). The reaction conditions, such as solvent, temperature, and the nature of the iodinating reagent, play a crucial role in the outcome of the reaction. For instance, the direct iodination of 1-(trifluoromethyl)-1H-pyrazole can be achieved using iodine and nitric acid, leading to the formation of 4-iodo-1-(trifluoromethyl)-1H-pyrazole.

A general representation of the electrophilic iodination of 1-(trifluoromethyl)-1H-pyrazole is depicted below:

While direct iodination at the C3 position of 1-(trifluoromethyl)-1H-pyrazole is less commonly reported, similar pyrazole systems can undergo iodination at this position under specific conditions, potentially involving the use of strong bases to generate a more nucleophilic pyrazole anion prior to the introduction of the electrophilic iodine source.

The regioselectivity of electrophilic iodination on the pyrazole ring is a critical aspect to consider. In the case of 1-substituted pyrazoles, the incoming electrophile can potentially attack the C3, C4, or C5 positions. The presence of the electron-withdrawing trifluoromethyl group at the N1 position deactivates the pyrazole ring towards electrophilic substitution and directs the substitution primarily to the C4 position. This is due to the electronic effects of the trifluoromethyl group, which reduces the electron density at the adjacent C5 position and the more distant C3 position to a lesser extent, making the C4 position the most nucleophilic site.

Consequently, the direct iodination of 1-(trifluoromethyl)-1H-pyrazole typically yields 4-iodo-1-(trifluoromethyl)-1H-pyrazole as the major product. Achieving iodination at the C3 or C5 positions often requires alternative synthetic strategies, such as lithiation followed by quenching with an iodine source, or by constructing the pyrazole ring with the iodine atom already in the desired position.

Cyclization-Based Approaches for Trifluoromethylated Pyrazole Formation

Cyclization reactions provide a powerful and versatile alternative for the synthesis of 3-iodo-1-(trifluoromethyl)-1H-pyrazole. These methods involve the construction of the pyrazole ring from acyclic precursors, allowing for greater control over the substitution pattern, including the placement of the iodo and trifluoromethyl groups.

One of the most fundamental and widely used methods for pyrazole synthesis is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. To synthesize this compound via this route, trifluoromethylhydrazine would be reacted with a suitably substituted 3-iodo-1,3-dicarbonyl compound. The regioselectivity of this condensation is a key consideration, as two isomeric pyrazoles can potentially be formed.

An illustrative reaction scheme is the condensation of trifluoromethylhydrazine with an iodinated 1,3-diketone:

The specific reaction conditions, including the solvent and the presence of an acid or base catalyst, can influence the reaction rate and the regiochemical outcome.

1,3-Dipolar cycloaddition reactions offer another elegant pathway to construct the pyrazole ring. This approach typically involves the reaction of a nitrile imine, such as a trifluoroacetonitrile (B1584977) imine, with an appropriate alkyne. To obtain a 3-iodopyrazole derivative, an iodinated alkyne would be employed as the dipolarophile. Alternatively, a trifluoromethyl-substituted diazoalkane, like trifluorodiazoethane, could react with an iodo-substituted alkyne.

The regiochemistry of the cycloaddition is governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile.

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including pyrazoles. Catalysts based on metals such as silver and copper can facilitate the cyclization of appropriately functionalized acyclic precursors to form the pyrazole ring. For instance, a metal catalyst could promote the intramolecular cyclization of a hydrazone derived from an iodinated and trifluoromethylated precursor. These reactions often proceed under mild conditions and can exhibit high levels of regioselectivity. The choice of metal catalyst and ligands is crucial for achieving the desired transformation efficiently.

Post-Cyclization Functionalization for Iodo Incorporation

Halogen exchange, particularly the Finkelstein reaction, represents a standard and effective method for indirect iodination. manac-inc.co.jp This nucleophilic substitution process involves converting a more readily available 3-chloro- or 3-bromo-1-(trifluoromethyl)-1H-pyrazole into the desired 3-iodo derivative. The reaction is typically driven by the precipitation of the resulting sodium or potassium chloride/bromide in a suitable solvent.

The general mechanism involves the reaction of a 3-halopyrazole with an alkali iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent like acetone (B3395972) or acetonitrile. manac-inc.co.jp The choice of solvent is critical, as it must dissolve the iodide salt while being a poor solvent for the resulting metal halide byproduct (e.g., NaCl, KBr), thus driving the equilibrium towards the iodinated product.

ReactantReagentSolventKey Principle
3-Bromo-1-(trifluoromethyl)-1H-pyrazoleSodium Iodide (NaI)AcetoneLe Châtelier's principle; precipitation of NaBr drives the reaction.
3-Chloro-1-(trifluoromethyl)-1H-pyrazolePotassium Iodide (KI)AcetonitrileSNAr or SN2-type mechanism on the heterocyclic ring. manac-inc.co.jp

While this method is a cornerstone of halogen chemistry, its application to specific trifluoromethylated pyrazoles requires careful optimization of reaction conditions to ensure high conversion and avoid side reactions.

A powerful strategy for the regioselective iodination of pyrazoles involves the formation of an organometallic intermediate, which is then quenched with an iodine source. This approach is particularly useful for introducing iodine at positions that are not sufficiently activated for direct electrophilic attack.

Lithiation: The direct deprotonation of a pyrazole ring using a strong base, such as n-butyllithium (n-BuLi), generates a highly reactive pyrazole lithiate. Subsequent treatment with elemental iodine (I₂) introduces the iodo group at the site of metallation. Research on 1-aryl-3-trifluoromethyl-1H-pyrazoles has shown that treatment with n-BuLi followed by iodine exclusively produces the 5-iodo derivatives. nih.gov This high regioselectivity is dictated by the most acidic proton on the pyrazole ring. For the synthesis of the 3-iodo isomer from an unsubstituted 1-(trifluoromethyl)-1H-pyrazole, direct lithiation would likely favor the C5 position, making this route less direct for the target compound unless the C5 position is already blocked.

Grignard Reagents: The formation of a pyrazole Grignard reagent, followed by iodination, is another established method. This can be achieved through a halogen-metal exchange, for instance, by reacting a 3-bromo or 3-iodopyrazole with a Grignard reagent like isopropylmagnesium bromide. arkat-usa.orgresearchgate.net Studies on 1-phenylpyrazol-4-ylmagnesium bromide have demonstrated its successful reaction with iodine to yield 4-iodo-1-phenylpyrazole. rsc.org This confirms the viability of trapping pyrazolylmagnesium intermediates with iodine. However, experiments with a protected 3-iodo-1H-pyrazole derivative indicated that it did not react with ethylmagnesium bromide but did undergo a halogen-metal exchange with an i-PrMgBr·LiBr complex, which could then be trapped. arkat-usa.orgresearchgate.net

PrecursorMetallating AgentIodine SourceIntermediateProductRef.
1-Aryl-3-CF₃-1H-pyrazolen-Butyllithium (n-BuLi)Iodine (I₂)1-Aryl-3-CF₃-1H-pyrazol-5-yllithium1-Aryl-3-CF₃-5-iodo-1H-pyrazole nih.gov
1-Phenyl-4-bromo-1H-pyrazoleMagnesium (Mg)Iodine (I₂)1-Phenyl-1H-pyrazol-4-ylmagnesium bromide1-Phenyl-4-iodo-1H-pyrazole rsc.org
Protected 3-Iodo-1H-pyrazolei-PrMgBr·LiBrN/A (trapping step implied)Pyrazole-3-magnesium speciesFunctionalized pyrazole at C3 researchgate.net

Optimization of Reaction Conditions and Process Efficiency

Achieving high yield and purity for this compound necessitates careful optimization of reaction parameters. This involves systematically varying reagents, solvents, temperature, and reaction times to maximize product formation while minimizing byproducts.

For instance, in iodination reactions mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN) and iodine, increasing the reaction temperature from room temperature to reflux and using an excess of the iodinating agents were crucial for driving the reaction to completion. nih.gov Similarly, the choice of Grignard reagent and the reaction temperature can significantly influence the outcome of metal-halogen exchange reactions, affecting both yield and selectivity. arkat-usa.orgresearchgate.net

Modern approaches to process optimization include the use of flow chemistry. The lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole has been successfully performed in a flow reactor, demonstrating a practical and scalable method for generating functionalized pyrazoles. enamine.net This technology offers superior control over reaction temperature, mixing, and residence time, leading to improved yields and safety profiles for highly reactive intermediates like organolithiums.

ParameterTraditional ApproachOptimized/Modern ApproachBenefit
Temperature Room Temperature or RefluxPrecise control via flow reactor or systematic screeningImproved selectivity and yield, enhanced safety. nih.govenamine.net
Reagent Stoichiometry Large excess of reagentsUse of slight excess, determined by optimization studiesReduced cost and waste, easier purification. nih.gov
Reaction Time Fixed, often lengthy (e.g., overnight)Monitored by analytical techniques (TLC, GC-MS) for completionIncreased throughput, prevention of product degradation.
Process Technology Batch synthesisContinuous flow synthesisEnhanced safety, scalability, and process control. enamine.net

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into the synthesis of pyrazole derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. nih.govresearchgate.net These principles advocate for the use of less hazardous reagents, environmentally benign solvents, and energy-efficient conditions. researchgate.netacs.org

For the synthesis of the pyrazole core, which precedes iodination, several greener alternatives to traditional methods have been developed. These include:

Energy-Efficient Methods: The use of microwave irradiation or ultrasound can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. researchgate.netnih.gov

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or water-ethanol mixtures is a key strategy. nih.gov Some syntheses have even been achieved under solvent-free conditions, further minimizing waste. researchgate.net

Catalysis: Employing catalysts, especially recyclable or biodegradable ones, reduces the generation of stoichiometric waste and allows for milder reaction conditions. acs.orgnih.gov For example, iodine-mediated cyclization has been used to form fused pyrazole systems, showcasing iodine's role in green synthesis. nih.gov

Green PrincipleTraditional MethodGreen AlternativeAdvantageRef.
Energy Source Conventional reflux (heating mantle)Microwave irradiation, UltrasoundReduced reaction time, lower energy use. researchgate.netnih.gov
Solvent Dichloromethane, Toluene (B28343)Water, Ethanol, Water-Ethanol mixtures, Solvent-freeReduced toxicity and environmental impact. researchgate.netnih.gov
Reagents Stoichiometric strong acids/basesRecyclable catalysts, benign reagents (e.g., Iodine)Minimized waste, improved atom economy. acs.orgnih.govnih.gov

**reactivity and Transformational Chemistry of 3 Iodo 1 Trifluoromethyl 1h Pyrazole**

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 3-iodo-1-(trifluoromethyl)-1H-pyrazole and its derivatives, the high reactivity of the C-I bond facilitates numerous transformations.

The Suzuki-Miyaura coupling is a widely utilized method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. The this compound scaffold has been shown to be a competent substrate in such reactions. For instance, the related isomeric 5-iodo-1-aryl-3-trifluoromethylpyrazoles readily undergo Suzuki-Miyaura coupling with phenylboronic acid. rsc.orgnih.gov The reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base like potassium carbonate, proceeds to afford the corresponding phenylated pyrazole (B372694) derivatives in moderate yields. rsc.org

The utility of this reaction extends to other trifluoromethyl-substituted pyrazoles. Trifluoromethyl-substituted pyrazolylboronic esters can be coupled with various heteroaryl halides to produce heteroaryl-3-(trifluoromethyl)pyrazoles in good to excellent yields (60-85%). rsc.org These reactions highlight the robustness of the pyrazole core under Suzuki-Miyaura conditions and its capacity to serve as a platform for constructing complex, fluorinated heterocyclic systems. rsc.org The development of efficient protocols for these couplings is significant for accessing biologically active molecules, as many pharmaceuticals contain nitrogen-rich heterocyclic moieties like pyrazoles. nih.gov

Reactant 1 (Iodo-pyrazole)Reactant 2 (Boronic Acid/Ester)CatalystBaseSolventConditionsProductYieldReference
5-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (30 mol%)K₂CO₃THF/H₂OReflux, 2 d5-Phenyl-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole62% rsc.org
1-Aryl-4-iodo-3-CF₃-pyrazolePhenylboronic acidPd(PPh₃)₄ (30 mol%)K₂CO₃THF/H₂OReflux, 2 d1-Aryl-4-phenyl-3-CF₃-pyrazole56% rsc.org
Various Pyrazolylboronic EstersVarious Heteroaryl HalidesPd(dppf)Cl₂·DCM (10 mol%)K₃PO₄, HCOOK1,4-Dioxane80 °CHeteroaryl-3-(trifluoromethyl)pyrazoles60-85%

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The this compound framework has proven to be a suitable electrophilic partner in this transformation.

Model studies on isomeric iodo-1-aryl-3-trifluoromethylpyrazoles demonstrate their successful coupling with phenylacetylene. rsc.orgnih.gov Under standard Sonogashira conditions, using a palladium catalyst like Pd(PPh₃)₄ and a copper(I) iodide (CuI) co-catalyst in a tetrahydrofuran/triethylamine solvent system, the desired alkynylated pyrazoles are formed. rsc.org This method provides a direct route to 3-(phenylethynyl)-substituted pyrazoles, which are valuable intermediates for further synthetic manipulations. arkat-usa.org The reaction's success underscores its utility in the functionalization of the trifluoromethylated pyrazole core, enabling the synthesis of complex molecules for various applications, including materials science and medicinal chemistry. arkat-usa.org

Reactant 1 (Iodo-pyrazole)Reactant 2 (Alkyne)CatalystCo-catalystBase/SolventConditionsProductYieldReference
5-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazolePhenylacetylenePd(PPh₃)₄ (10 mol%)CuI (10 mol%)THF/Et₃N80 °C, 24 h5-(Phenylethynyl)-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazoleNot specified rsc.org
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole derivativesPhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NNot specified1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole derivativesHigh arkat-usa.org

The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. clockss.orglibretexts.org While specific studies on this compound are limited, research on the closely related 1-protected-4-iodo-1H-pyrazoles provides significant insight into the reactivity of the iodo-pyrazole scaffold in this transformation. clockss.org

In these reactions, the choice of protecting group on the pyrazole nitrogen and the phosphine (B1218219) ligand for the palladium catalyst are crucial. clockss.org A trityl protecting group and triethoxyphosphine (P(OEt)₃) as a ligand have been found to be effective. clockss.org The coupling of 1-trityl-4-iodopyrazole with various acrylates proceeds in high yields, demonstrating the viability of the Heck reaction for C-4 functionalization of the pyrazole ring. clockss.org For example, the reaction with butyl acrylate (B77674) afforded the corresponding 4-alkenyl-1H-pyrazole in 95% yield. clockss.org These findings suggest that this compound would similarly serve as a competent substrate in Heck couplings, providing a pathway to C3-alkenylated pyrazole derivatives.

Reactant 1 (Iodo-pyrazole)Reactant 2 (Alkene)CatalystLigandBaseSolventConditionsProductYieldReference
1-Trityl-4-iodopyrazoleButyl acrylatePd(OAc)₂ (2 mol%)P(OEt)₃ (4 mol%)Et₃NDMF80 °C, 1 h(E)-Butyl 3-(1-trityl-1H-pyrazol-4-yl)acrylate95% clockss.org
1-Trityl-4-iodopyrazoletert-Butyl acrylatePd(OAc)₂ (2 mol%)P(OEt)₃ (4 mol%)Et₃NDMF80 °C, 1 h(E)-tert-Butyl 3-(1-trityl-1H-pyrazol-4-yl)acrylate90% clockss.org
1-Trityl-4-iodopyrazoleMethyl vinyl ketonePd(OAc)₂ (2 mol%)P(OEt)₃ (4 mol%)Et₃NDMF80 °C, 2 h(E/Z)-4-(1-Trityl-1H-pyrazol-4-yl)but-3-en-2-one85% clockss.org

The Stille reaction is a versatile cross-coupling method that pairs an organohalide with an organotin compound, catalyzed by palladium. wikipedia.orgyoutube.com The reaction is known for its tolerance of a wide variety of functional groups, largely because organostannanes are stable to air and moisture. wikipedia.orgyoutube.com The general mechanism involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org

While specific examples of Stille coupling involving this compound are not extensively documented in the provided sources, the general principles of the reaction are well-established and applicable. wikipedia.orgrsc.org Typically, the reaction is carried out using a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃ in a non-polar solvent such as toluene (B28343) at elevated temperatures (90-110 °C). rsc.org Given the reactivity of the C-I bond in related pyrazoles, it is expected that this compound would effectively couple with various sp²-hybridized organostannanes (e.g., vinyl-, aryl-, or heteroarylstannanes) under these conditions to afford C3-substituted pyrazole derivatives.

Reactant 1Reactant 2CatalystLigandSolventConditionsGeneral ProductReference
This compound (Hypothetical)R-Sn(Alkyl)₃ (e.g., Aryl-SnBu₃)Pd(PPh₃)₄ or Pd₂(dba)₃P(o-tol)₃ (optional)Toluene90-110 °C, 12-16 h3-R-1-(trifluoromethyl)-1H-pyrazole wikipedia.orgrsc.org

The Negishi coupling reaction forms a carbon-carbon bond from an organohalide and an organozinc compound, catalyzed by a nickel or palladium complex. nih.gov This reaction is particularly valuable for coupling sp² and sp³ centers. Research on related 4-halo-5-(trifluoromethyl)pyrazoles has demonstrated the feasibility of this transformation on the pyrazole core. rsc.org

A study showed that 4-iodo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole successfully couples with various organozinc reagents. rsc.org The success of these challenging couplings often depends on the choice of ligand. rsc.org For instance, using a palladium catalyst with the XPhos ligand under mild conditions allows for the efficient formation of C-C bonds at the 4-position of the pyrazole ring. rsc.org The reaction of 4-iodo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole with benzylzinc chloride produced the 4-benzyl derivative in 83% yield. rsc.org These results strongly indicate that this compound would be a viable substrate for Negishi coupling, enabling the introduction of various alkyl and aryl groups at the C3 position.

Reactant 1 (Halo-pyrazole)Reactant 2 (Organozinc)CatalystLigandSolventConditionsProductYieldReference
4-Iodo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazoleBenzylzinc chloridePd₂(dba)₃XPhosTHFrt, 24 h4-Benzyl-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole83% rsc.org
4-Iodo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazoleBenzylzinc chloridePd₂(dba)₃XPhosTHFrt, 24 h4-Benzyl-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole85% rsc.org
4-Iodo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazolePhenylzinc chloridePd₂(dba)₃XPhosTHFrt, 24 h3-Methyl-1,4-diphenyl-5-(trifluoromethyl)-1H-pyrazole75% rsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines. The reactivity of halo-pyrazoles in this transformation has been established, particularly for derivatives bearing a trifluoromethyl group. rsc.org

Successful Buchwald-Hartwig amination of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazoles has been achieved using specific palladium catalysts and ligands. rsc.org The use of the JosiPhos CyPF-tBu ligand was found to be key for these challenging cross-couplings. rsc.org For example, the reaction of 4-bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole with morpholine (B109124) yielded the corresponding 4-amino-pyrazole derivative in 85% yield. rsc.org Similarly, coupling with benzylamine (B48309) afforded the N-benzyl product in 70% yield. rsc.org Although these examples use a 4-bromo-pyrazole, the principles are directly applicable to this compound, suggesting it would be an excellent substrate for introducing a diverse range of amine functionalities at the C3 position.

Reactant 1 (Halo-pyrazole)Reactant 2 (Amine)CatalystLigandBaseSolventConditionsProductYieldReference
4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazoleMorpholinePd₂(dba)₃JosiPhos CyPF-tBuNaOtBuToluene100 °C, 24 h4-(3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)morpholine85% rsc.org
4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazoleBenzylaminePd₂(dba)₃JosiPhos CyPF-tBuNaOtBuToluene100 °C, 24 hN-Benzyl-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine70% rsc.org
4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazoleMorpholinePd₂(dba)₃JosiPhos CyPF-tBuNaOtBuToluene100 °C, 24 h4-(1,3-Diphenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)morpholine87% rsc.org

Chemoselectivity and Regioselectivity in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of iodopyrazoles. The chemoselectivity and regioselectivity of these reactions on trifluoromethyl-substituted iodopyrazoles are well-documented, primarily through studies on analogous 1-aryl-3-(trifluoromethyl)pyrazole systems. The carbon-iodine bond is significantly more reactive in standard palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, compared to carbon-bromine or carbon-chlorine bonds, allowing for selective functionalization of polyhalogenated substrates. arkat-usa.orgresearchgate.netrsc.org

The position of the iodo group on the pyrazole ring is the primary determinant of regioselectivity. Studies on isomeric 1-aryl-3-(trifluoromethyl)-4-iodopyrazoles and 1-aryl-3-(trifluoromethyl)-5-iodopyrazoles demonstrate that both positions are amenable to forming new carbon-carbon bonds. nih.govrsc.org For instance, both 1-aryl-3-CF3-4-iodopyrazole and its 5-iodo isomer undergo efficient Suzuki-Miyaura coupling with phenylboronic acid and Sonogashira coupling with phenylacetylene, demonstrating the utility of these iodinated building blocks for creating more complex molecular architectures. nih.govrsc.org The choice of catalyst and ligands can further influence the outcome, particularly in substrates with multiple potential reaction sites. rsc.org

Below is a table summarizing representative cross-coupling reactions on model iodinated 3-(trifluoromethyl)pyrazole (B122699) systems.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Iodinated 3-(Trifluoromethyl)pyrazoles
SubstrateCoupling PartnerReaction TypeCatalyst/ConditionsProductYield (%)Reference
1-Aryl-3-CF3-4-iodopyrazolePhenylboronic acidSuzuki-MiyauraPd(PPh3)4, K2CO3, THF/H2O, reflux1-Aryl-3-CF3-4-phenylpyrazole56 nih.gov
1-Aryl-3-CF3-5-iodopyrazolePhenylboronic acidSuzuki-MiyauraPd(PPh3)4, K2CO3, THF/H2O, reflux1-Aryl-3-CF3-5-phenylpyrazole62 nih.gov
1-Aryl-3-CF3-4-iodopyrazolePhenylacetyleneSonogashiraPd(PPh3)4, CuI, THF/Et3N, 80 °C1-Aryl-3-CF3-4-(phenylethynyl)pyrazole>90 nih.govrsc.org
1-Aryl-3-CF3-5-iodopyrazolePhenylacetyleneSonogashiraPd(PPh3)4, CuI, THF/Et3N, 80 °C1-Aryl-3-CF3-5-(phenylethynyl)pyrazole>90 nih.govrsc.org
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole derivativesPhenylacetyleneSonogashiraPd(PPh3)2Cl2, CuI, Et3N1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole derivativesHigh arkat-usa.org

Metal-Halogen Exchange and Subsequent Electrophilic Quenching

Metal-halogen exchange provides a powerful, alternative route to functionalizing iodopyrazoles by generating a nucleophilic pyrazolyl-metal species that can react with various electrophiles. wikipedia.org This transformation is typically achieved using organolithium or magnesium-based reagents. ethz.chharvard.edu

Studies on related N-protected 3-iodopyrazoles have shown that iodine-magnesium exchange using Grignard reagents like isopropylmagnesium bromide (i-PrMgBr) can be challenging at the C3 position. arkat-usa.orgresearchgate.net For instance, attempts to perform an iodine-magnesium exchange on 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole resulted in no reaction with ethylmagnesium bromide and only a low conversion to the corresponding aldehyde after quenching with a formylating agent when using i-PrMgBr. arkat-usa.orgresearchgate.net This suggests a lower reactivity of the C3-iodo bond towards this type of exchange compared to other positions on the pyrazole ring.

A more common and highly regioselective strategy for functionalizing the C5 position of N-substituted 3-(trifluoromethyl)pyrazoles involves direct deprotonation (lithiation) with a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile. nih.govrsc.org The acidity of the C5-proton is significantly enhanced by the electron-withdrawing effects of the adjacent ring nitrogen and the N-trifluoromethyl group. Treatment of 1-aryl-3-(trifluoromethyl)-1H-pyrazoles with n-BuLi at low temperatures generates a stable lithium pyrazolide intermediate, which, upon quenching with elemental iodine, exclusively yields the 5-iodo derivative. nih.govrsc.org This method highlights the kinetic preference for deprotonation at C5 over other positions.

Table 2: Metalation and Metal-Halogen Exchange Reactions of Trifluoromethylpyrazoles
SubstrateReagentReaction TypeElectrophileProductYield/ConversionReference
1-Aryl-3-CF3-1H-pyrazolen-BuLiDeprotonation/LithiationI21-Aryl-3-CF3-5-iodopyrazoleExclusive formation nih.gov
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazolei-PrMgBr·LiBrI/Mg ExchangeDMF1-(1-Ethoxyethyl)-1H-pyrazole-3-carbaldehyde25% conversion (19% isolated yield) arkat-usa.orgresearchgate.net
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazoleAlkylmagnesium bromidesI/Mg ExchangeDMF1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehydeGood yield arkat-usa.org
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazolen-BuLiBr/Li ExchangeVarious4-Functionalized-1-methyl-3-(trifluoromethyl)-1H-pyrazolesGood yields researchgate.net

Nucleophilic Substitution Reactions of the Iodo Group

While the carbon-iodine bond is intrinsically a good leaving group, the direct nucleophilic aromatic substitution (SNAr) of the iodo group at the C3 position of this compound is not a commonly reported transformation. SNAr reactions on electron-rich heterocyclic rings like pyrazole are generally disfavored unless the ring is heavily activated by potent electron-withdrawing groups, such as nitro groups, at appropriate positions to stabilize the intermediate Meisenheimer complex. Although the N-trifluoromethyl group is strongly deactivating, synthetic strategies for functionalizing this position overwhelmingly favor metal-catalyzed cross-coupling or metal-halogen exchange pathways over direct nucleophilic displacement of the iodide.

Electrophilic Aromatic Substitution at Non-Iodinated Positions

Electrophilic aromatic substitution on the pyrazole ring is a well-established reaction class that predominantly occurs at the C4 position, which is the most electron-rich site. arkat-usa.orgresearchgate.netscribd.com In the case of this compound, the C4 and C5 positions are available for substitution. The N-trifluoromethyl group is strongly deactivating, making electrophilic attack more challenging compared to N-alkyl or N-aryl pyrazoles. However, regioselective functionalization at the C4 position remains feasible under appropriate conditions.

Research on 1-aryl-3-(trifluoromethyl)pyrazoles has shown that electrophilic iodination using ceric ammonium (B1175870) nitrate (B79036) (CAN) with elemental iodine (I₂) or using N-iodosuccinimide (NIS) under acidic conditions affords the corresponding 4-iodo isomers with high regioselectivity. nih.gov This demonstrates the strong directing effect towards the C4 position, even in the presence of a deactivating trifluoromethyl group. Other classical electrophilic substitution reactions, such as nitration (HNO₃/H₂SO₄) and Vilsmeier-Haack formylation (POCl₃/DMF), are also known to proceed at the C4 position of the pyrazole core. scribd.com

Transformations Involving the Trifluoromethyl Moiety (e.g., defluorination studies, further functionalization)

The trifluoromethyl group is generally considered to be highly stable and chemically inert. However, recent advances in synthetic methodology have enabled its transformation through defluorinative functionalization. nih.gov These strategies allow for the conversion of a C-F bond into a C-C, C-H, or other C-element bond, turning the CF₃ group into a versatile synthetic handle. nih.govnsf.gov

Methods for activating the robust C(sp³)–F bonds of the trifluoromethyl group often involve single-electron transfer (SET) processes using photoredox catalysis or strong reducing agents to generate a radical anion, which can then eliminate a fluoride (B91410) ion. nih.gov Another approach involves the use of transition metal complexes, such as palladium, which can engage in defluorinative arylation when treated with arylboranes, converting a trifluoromethyl group into a difluoromethyl-aryl motif. nsf.govresearchgate.net While these transformations have not been specifically reported on this compound, the principles have been demonstrated on a range of trifluoromethylated (hetero)arenes, suggesting their potential applicability for modifying the CF₃ group on the pyrazole scaffold. nsf.gov Such reactions would provide access to difluoromethyl or monofluoromethyl pyrazole derivatives, which have distinct electronic and steric properties.

C-H Activation Strategies for Remote Functionalization

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocycles, including pyrazoles. rsc.org These reactions bypass the need for pre-functionalized substrates like organohalides or organometallics, allowing for the direct conversion of C-H bonds into new chemical bonds. The regioselectivity of C-H activation is typically controlled by a directing group.

For N-substituted pyrazoles, the substituent at the N1 position can direct the metallation to specific sites. For example, studies on 1-methyl-3-(trifluoromethyl)-1H-pyrazole have shown that lithiation occurs selectively at the C5 position, which can be considered a form of C-H activation. researchgate.net In more complex systems, a directing group on an N-aryl substituent can enable remote C-H activation at a position on that aryl ring. nih.gov While direct C-H activation on the unsubstituted N-H parent, this compound, is complicated by the acidic N-H proton, derivatization at the N1 position with a suitable directing group could, in principle, enable selective functionalization at the C5 position or at a remote site on the N1-substituent itself. This strategy represents a modern approach to elaborating the pyrazole core, complementing classical methods. rsc.orgnih.gov

Role as a Versatile Synthetic Intermediate and Building Block

This compound is a highly versatile synthetic intermediate and building block in organic chemistry. arkat-usa.orgresearchgate.net Its utility stems from the presence of both an iodine atom and a trifluoromethyl group on the pyrazole ring, which imparts unique reactivity and properties. The iodine atom at the 3-position serves as a valuable handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. arkat-usa.orgrsc.org

The trifluoromethyl group, on the other hand, significantly influences the electronic properties of the pyrazole ring, enhancing its stability and modulating its reactivity. smolecule.com This electron-withdrawing group can direct metallation to specific positions, facilitating regioselective functionalization. For instance, treatment of 1-aryl-3-trifluoromethylpyrazoles with n-butyllithium followed by iodination leads exclusively to the formation of 5-iodo derivatives. rsc.orgsmolecule.com

The combination of these features makes this compound a sought-after precursor for the synthesis of a wide range of substituted pyrazoles. These derivatives are of significant interest in medicinal chemistry, agrochemistry, and materials science. smolecule.comchemimpex.comresearchgate.net The compound's ability to participate in well-established synthetic transformations, such as the Sonogashira cross-coupling reaction, further underscores its importance as a versatile building block. arkat-usa.orgresearchgate.net

Table 1: Reactivity of this compound

Reaction TypeReagentsProduct TypeReference
Sonogashira Cross-CouplingPhenylacetylene, Pd catalyst3-(Phenylethynyl)-1-(trifluoromethyl)-1H-pyrazole derivatives arkat-usa.orgresearchgate.net
Suzuki-Miyaura CouplingArylboronic acids, Pd catalyst3-Aryl-1-(trifluoromethyl)-1H-pyrazole derivatives rsc.org
Nucleophilic SubstitutionVarious nucleophiles3-Substituted-1-(trifluoromethyl)-1H-pyrazoles evitachem.com
Iodination (on related pyrazoles)n-BuLi, I₂5-Iodo-1-aryl-3-trifluoromethylpyrazoles rsc.orgsmolecule.com

Construction of Complex Heterocyclic Scaffolds and Architectures

The inherent reactivity of this compound makes it an excellent starting material for the construction of complex heterocyclic scaffolds and architectures. The iodine atom, being a good leaving group, facilitates various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. evitachem.com

One of the most prominent applications is the Suzuki-Miyaura coupling, where the iodo-pyrazole is reacted with arylboronic acids to synthesize 3-aryl-1-(trifluoromethyl)-1H-pyrazoles. rsc.org Similarly, the Sonogashira coupling with terminal alkynes yields 3-alkynyl-1-(trifluoromethyl)-1H-pyrazoles. arkat-usa.orgresearchgate.net These reactions are highly efficient and allow for the introduction of a wide array of substituents, leading to diverse and complex molecular structures.

Furthermore, the pyrazole ring itself can serve as a foundation for the synthesis of fused heterocyclic systems. For example, pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines can be constructed from appropriately functionalized pyrazole precursors. evitachem.com The trifluoromethyl group often enhances the biological activity and metabolic stability of the resulting complex heterocycles, making this synthetic strategy particularly valuable in drug discovery. smolecule.com The ability to regioselectively introduce substituents on the pyrazole ring, as dictated by the trifluoromethyl group, allows for precise control over the final architecture of the molecule. rsc.org

Precursor for Fluorine-Containing Organic Compounds

This compound is a key precursor in the synthesis of a variety of fluorine-containing organic compounds. bibliomed.orgtandfonline.com The presence of the trifluoromethyl group (-CF3) is of particular significance in medicinal and agrochemical research due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. smolecule.combibliomed.orgolemiss.edu

The synthesis of more complex fluorinated molecules often relies on the transformation of the iodo-substituent on the pyrazole ring. For instance, cross-coupling reactions, as mentioned previously, allow for the attachment of various organic fragments while retaining the crucial trifluoromethyl group. rsc.org This approach is widely used to generate libraries of fluorinated compounds for biological screening.

Moreover, the pyrazole scaffold itself, bearing a trifluoromethyl group, is a common motif in many bioactive molecules. tandfonline.comnih.gov The synthesis of these compounds often starts from precursors like this compound. The development of efficient methods for the synthesis of trifluoromethylated pyrazoles, such as the cyclization of α,β-alkynic hydrazones with a hypervalent iodine reagent, highlights the importance of this class of compounds. nih.gov The versatility of this compound allows for its use in the creation of a broad spectrum of fluorine-containing organic compounds with potential applications in various fields. chemimpex.comresearchgate.net

Table 2: Examples of Fluorine-Containing Compounds Derived from Trifluoromethylated Pyrazoles

Compound ClassSynthetic MethodPotential ApplicationReference
3-Aryl-1-(trifluoromethyl)-1H-pyrazolesSuzuki-Miyaura CouplingPharmaceuticals, Agrochemicals rsc.org
3-Alkynyl-1-(trifluoromethyl)-1H-pyrazolesSonogashira CouplingMaterials Science, Organic Synthesis arkat-usa.org
Polysubstituted 3-trifluoromethylpyrazoles(3+2)-Cycloaddition/OxidationMedicinal Chemistry, Crop Protection acs.orgnih.gov
1-Aryl-3-CF3-1H-pyrazolesIodination/Cross-CouplingComplex Molecule Synthesis rsc.orgresearchgate.net

Application in Ligand Design for Catalysis

The pyrazole nucleus is a well-established N-donor ligand in coordination chemistry and has been successfully employed in the development of catalysts for various organic transformations. researchgate.net The incorporation of a trifluoromethyl group and an iodine atom, as in this compound, offers opportunities for creating ligands with tailored electronic and steric properties.

While direct applications of this compound as a ligand are not extensively documented, its derivatives are valuable in catalysis. The iodine atom can be readily replaced through cross-coupling reactions to introduce other coordinating groups, leading to the formation of bidentate or tridentate ligands. arkat-usa.org The electron-withdrawing nature of the trifluoromethyl group can influence the electron density on the coordinating nitrogen atoms, thereby modulating the catalytic activity of the resulting metal complex. nih.gov

Pyrazole-based ligands have been utilized in a variety of catalytic reactions, including C-C coupling reactions, oxidation, and hydrogenation. researchgate.netbohrium.comrsc.org For instance, pyrazolyl-based ligands have been used to prepare metal complexes of palladium, nickel, and copper that are active in Heck and Suzuki coupling reactions. researchgate.net The ability to fine-tune the ligand structure by modifying the substituents on the pyrazole ring makes them attractive for the development of highly efficient and selective catalysts. nih.gov

Development of Advanced Materials (e.g., Liquid Crystals, Coordination Polymers)

The unique structural and electronic properties of this compound and its derivatives make them promising candidates for the development of advanced materials. The rigid pyrazole core, combined with the potential for introducing various functional groups through the iodo-substituent, allows for the design of molecules with specific self-assembly characteristics. researchgate.net

For example, the introduction of long alkyl chains or other mesogenic groups via cross-coupling reactions could lead to the formation of liquid crystalline materials. The trifluoromethyl group can enhance the thermal and chemical stability of these materials.

Integration into Agrochemical Research (non-biological activity, focus on synthesis of precursors)

This compound serves as a crucial synthetic precursor in agrochemical research. chemimpex.comresearchgate.net While the focus here is on its synthetic utility rather than its direct biological activity, the pyrazole scaffold itself is a well-known toxophore found in numerous commercial pesticides. bibliomed.orgtandfonline.com The trifluoromethyl group is a common feature in modern agrochemicals, often contributing to increased efficacy and metabolic stability. bibliomed.orgolemiss.edu

The primary role of this compound in this context is as a versatile building block for the synthesis of more complex pyrazole derivatives that are then evaluated for their potential as herbicides, fungicides, or insecticides. chemimpex.comresearchgate.net The iodine atom allows for the facile introduction of various substituents at the 3-position of the pyrazole ring through established cross-coupling methodologies. arkat-usa.org This enables the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

For example, by reacting this compound with different aryl or heteroaryl boronic acids, a range of 3-aryl(heteroaryl)-1-(trifluoromethyl)-1H-pyrazoles can be synthesized. rsc.org These compounds can then be further modified or directly tested for their agrochemical properties. The ability to efficiently construct these complex molecules is essential for the discovery and development of new crop protection agents. tandfonline.comresearchgate.net

Conclusion

**theoretical and Computational Investigations of 3 Iodo 1 Trifluoromethyl 1h Pyrazole**

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds in 3-iodo-1-(trifluoromethyl)-1H-pyrazole are fundamental to its chemical character. Computational chemistry offers powerful tools to model these features with high accuracy.

Quantum chemical calculations are the cornerstone of modern computational chemistry, providing detailed information on molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule based on its electron density. For a molecule like this compound, a typical DFT study would involve geometry optimization using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov This would be paired with a basis set like 6-311++G(d,p) or a triple-zeta basis set (e.g., TZVP) to accurately describe the electronic distribution, especially around the electronegative fluorine and iodine atoms. smolecule.comnih.gov

These calculations would yield key parameters, including optimized bond lengths, bond angles, and dihedral angles. The results would reveal the planarity of the pyrazole (B372694) ring and the orientation of the trifluoromethyl group. The strong electron-withdrawing nature of the CF₃ group and the influence of the iodine atom would be reflected in the calculated bond lengths and charge distribution within the pyrazole ring. nih.gov

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy by solving the Schrödinger equation with fewer approximations than DFT. While computationally more expensive, they can be used to benchmark DFT results and provide more precise energetic and structural information, which is particularly important for molecules with complex electronic features like lone pairs and hypervalent atoms.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrazole Ring (Illustrative)

This table presents illustrative data typical for a pyrazole ring calculated at the B3LYP level of theory. Actual values for this compound would require specific calculation.

ParameterBond Length (Å)ParameterBond Angle (°)
N1-N21.35N2-N1-C5112.0
N2-C31.33N1-N2-C3105.5
C3-C41.41N2-C3-C4111.5
C4-C51.37C3-C4-C5105.0
C5-N11.36C4-C5-N1106.0

Molecular Orbital (MO) theory describes chemical bonding in terms of the combination of atomic orbitals to form molecular orbitals that span the entire molecule. nih.gov Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity. researchgate.net

For this compound, the HOMO is expected to be located primarily on the pyrazole ring, with some contribution from the p-orbitals of the iodine atom. The LUMO is anticipated to be centered on the pyrazole ring but significantly influenced by the strongly electron-withdrawing trifluoromethyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity.

The presence of the -CF₃ group would lower the energy of both the HOMO and LUMO compared to an unsubstituted pyrazole, but the effect on the LUMO would be more pronounced, making the molecule a better electron acceptor. Frontier molecular orbital analysis helps predict how the molecule will interact with electrophiles and nucleophiles. The HOMO acts as the electron-donating orbital in reactions with electrophiles, while the LUMO is the electron-accepting orbital in reactions with nucleophiles.

Table 2: Representative Frontier Orbital Energies for a Halogenated Trifluoromethyl-Pyrazole (Illustrative)

This table provides representative energy values. Specific calculations are needed for precise data on this compound.

OrbitalEnergy (eV)Description
LUMO-1.5Indicates electrophilic character, susceptible to nucleophilic attack.
HOMO-7.8Indicates the energy required to remove an electron.
HOMO-LUMO Gap6.3Suggests high kinetic stability.

Conformational Analysis and Energetic Profiles

While the pyrazole ring is largely planar, the trifluoromethyl group can rotate around the C-N bond. Conformational analysis involves calculating the molecule's energy as a function of this rotation (i.e., varying the dihedral angle). This produces an energetic profile that identifies the most stable (lowest energy) conformation and the energy barriers to rotation. Such studies would likely show that the staggered conformations of the CF₃ group relative to the pyrazole ring are energetically favored over eclipsed conformations to minimize steric hindrance. While these rotational barriers are typically small, identifying the ground-state conformation is essential for accurate calculations of other properties.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. bibliomed.org For this compound, this could be applied to understand its behavior in reactions such as Sonogashira cross-coupling, where the iodine atom is substituted. arkat-usa.org

Prediction of Spectroscopic Signatures for Structural Assignment

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for confirming experimentally determined structures. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F). nih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data serves as a robust method for structural verification. nrel.govmdpi.com Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical infrared (IR) spectrum can be computed, aiding in the assignment of experimental absorption bands to specific molecular vibrations. nih.gov

Structure-Reactivity Relationship Studies through Computational Modeling

Computational modeling provides a quantitative framework for understanding structure-reactivity relationships. By analyzing the molecule's calculated electronic properties, its reactivity can be predicted. For example, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would likely show a region of negative potential (red/yellow) around the pyrazole nitrogen atoms, indicating their nucleophilic character and ability to coordinate to metals. Conversely, positive potential (blue) would be expected around the acidic C-H protons of the ring.

Quantum chemical descriptors, such as hardness, softness, and electrophilicity index, can be derived from the HOMO and LUMO energies. These descriptors quantify the molecule's resistance to charge transfer and its ability to accept electrons, providing a more nuanced understanding of its reactivity than simple FMO analysis alone. These models can explain, for instance, why certain positions on the pyrazole ring are more susceptible to electrophilic or nucleophilic attack, guiding synthetic efforts. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics simulations treat atoms as classical particles moving under the influence of a predefined force field. This force field is a collection of potential energy functions that describe the bonded (bond stretching, angle bending, and dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions between atoms. By solving Newton's equations of motion for every atom in the system, the trajectory of the molecule can be tracked over time, typically on the scale of nanoseconds to microseconds.

For this compound, an MD simulation would be instrumental in understanding the dynamic influence of its key substituents—the iodine atom at the 3-position and the trifluoromethyl group at the 1-position. The bulky and highly polarizable iodine atom, along with the strongly electron-withdrawing and sterically demanding trifluoromethyl group, are expected to significantly impact the molecule's conformational landscape and its interactions with surrounding molecules, such as solvents or biological macromolecules.

A typical MD simulation protocol for analyzing the dynamic behavior of this compound would involve several key steps. Initially, a high-quality 3D structure of the molecule would be generated and optimized using quantum mechanical methods. This initial structure would then be placed in a simulation box, often filled with a solvent like water, to mimic physiological or experimental conditions. The system would then be subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state before the production phase of the simulation, where the actual trajectory data for analysis is collected.

The insights gained from MD simulations can be invaluable for a variety of applications. In drug discovery, for example, understanding the dynamic behavior of this compound when interacting with a biological target, such as a protein's active site, can aid in the design of more potent and selective inhibitors. rsc.orgnih.govmdpi.com Similarly, in materials science, these simulations could predict how molecules of this compound pack in a crystal lattice or behave in a solution, which is crucial for designing materials with specific properties.

Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound

ParameterValue/DescriptionPurpose
Force Field General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF)To define the potential energy of the system and govern the interactions between atoms.
Solvent Model TIP3P or SPC/E water modelTo simulate an aqueous environment.
Simulation Box Cubic or triclinic box with periodic boundary conditionsTo simulate a continuous system and avoid edge effects.
Ensemble NPT (isothermal-isobaric)To maintain constant number of particles, pressure, and temperature, mimicking experimental conditions.
Temperature 298 K or 310 KTo simulate room temperature or physiological temperature.
Pressure 1 atmTo simulate standard atmospheric pressure.
Time Step 2 fsThe interval between successive steps in the integration of the equations of motion.
Simulation Length 100 ns - 1 µsThe total duration of the simulation, which should be sufficient to sample the relevant molecular motions.

Table 2: Key Analyses from Molecular Dynamics Simulations and Their Interpretations

AnalysisDescriptionPotential Insights for this compound
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of the molecule at a given time and a reference structure.Provides an indication of the overall stability of the molecule's conformation during the simulation. A stable RMSD suggests the molecule is not undergoing major structural changes.
Root-Mean-Square Fluctuation (RMSF) Measures the fluctuation of each atom from its average position over the course of the simulation.Identifies the more flexible and rigid parts of the molecule. For instance, it could reveal the flexibility of the trifluoromethyl group relative to the pyrazole ring.
Radial Distribution Function (RDF) Describes how the density of surrounding atoms varies as a function of distance from a central atom.Can reveal the solvation structure around the molecule, showing how water molecules or other solvent molecules are organized around the iodine and trifluoromethyl substituents.
Hydrogen Bond Analysis Identifies and quantifies the formation and breaking of hydrogen bonds between the molecule and solvent or other molecules.Determines the hydrogen bonding capacity of the pyrazole ring's nitrogen atoms and its influence on the molecule's solubility and interaction with biological targets.
Dihedral Angle Analysis Tracks the changes in specific dihedral angles over time.Can be used to study the rotational dynamics of the trifluoromethyl group and assess its preferred orientations.

**advanced Methodologies for Structural Elucidation and Spectroscopic Characterization**

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and it is particularly informative for fluorinated compounds like 3-iodo-1-(trifluoromethyl)-1H-pyrazole.

One-dimensional NMR experiments provide fundamental information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR: The proton NMR spectrum of pyrazole (B372694) derivatives typically shows distinct signals for the protons on the pyrazole ring. semanticscholar.orgmdpi.com In the case of this compound, one would expect to observe two signals corresponding to the protons at the C4 and C5 positions. Their chemical shifts and coupling constants would be indicative of their relative positions and the electronic influence of the iodo and trifluoromethyl substituents.

¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework of the molecule. Each carbon atom in the pyrazole ring and the trifluoromethyl group will give rise to a distinct signal. The chemical shift of the carbon attached to the iodine atom (C3) will be significantly influenced by the heavy atom effect, while the carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that is crucial for characterizing fluorinated compounds. For this compound, a single signal, likely a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for the -CF₃ group. Benchtop ¹⁹F NMR spectroscopy has proven useful for real-time reaction monitoring in the synthesis of trifluoromethylated pyrazoles. mdpi.com

Table 1: Representative 1D NMR Data for Substituted Pyrazoles

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)Assignment
¹H7.84d2.4Ar-H
6.53d2.4Ar-H
¹³C139.1
128.3
106.2
86.4
¹⁹F-66.75sCF₃

Note: Data is for a representative 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole and a trifluoromethyl-containing pyrazole derivative and is intended to be illustrative. rsc.orgarkat-usa.org Actual values for this compound may vary.

Two-dimensional NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a correlation between the protons at C4 and C5, confirming their adjacent relationship on the pyrazole ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). This experiment would definitively assign the proton signals to their corresponding carbon atoms on the pyrazole ring. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. For instance, correlations between the pyrazole ring protons and the carbon of the trifluoromethyl group would be observable. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. While less critical for a planar molecule like this pyrazole, it can be valuable for confirming through-space interactions and for studying more complex derivatives. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry is capable of measuring the mass of a molecule with very high accuracy. This allows for the unambiguous determination of the elemental formula. For this compound (C₄H₂F₃IN₂), the experimentally determined exact mass from HRMS would be expected to closely match the calculated theoretical mass, thereby confirming its molecular formula. nih.gov

Table 2: Predicted m/z Values for Adducts of this compound

AdductPredicted m/z
[M+H]⁺262.92876
[M+Na]⁺284.91070
[M-H]⁻260.91420
[M+NH₄]⁺279.95530
[M+K]⁺300.88464

Data obtained from predicted values. uni.lu

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable information about the structure of the molecule by revealing its fragmentation pathways. Early studies on the mass fragmentation of pyrazoles laid the groundwork for understanding their behavior in the mass spectrometer. researchgate.net The fragmentation of this compound would likely involve initial cleavages such as the loss of an iodine atom, a trifluoromethyl radical, or the pyrazole ring itself. The resulting fragmentation pattern would serve as a structural fingerprint for the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint.

While specific experimental IR and Raman spectra for this compound are not widely available in the surveyed literature, the expected vibrational modes can be predicted based on its constituent functional groups: the pyrazole ring, the carbon-iodine (C-I) bond, and the trifluoromethyl (-CF3) group.

Expected Vibrational Frequencies:

Pyrazole Ring Vibrations: The pyrazole ring will exhibit a series of characteristic stretching and bending vibrations. C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. C=N and C=C stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ range. Ring breathing and deformation modes occur at lower frequencies. For comparison, studies on related halogenated 1H-pyrazoles show complex bands in the 3200-2600 cm⁻¹ region, which are influenced by hydrogen bonding in the solid state. mdpi.com

Trifluoromethyl (-CF3) Group Vibrations: The -CF3 group is known for its strong, characteristic absorption bands. The symmetric and asymmetric C-F stretching vibrations are anticipated to be prominent in the IR spectrum, typically appearing in the 1350-1100 cm⁻¹ region.

Carbon-Iodine (C-I) Vibration: The C-I stretching vibration is expected to occur at the lower end of the fingerprint region, typically in the range of 600-500 cm⁻¹. This is due to the high mass of the iodine atom.

A comprehensive analysis would involve computational density functional theory (DFT) calculations to predict the vibrational frequencies and compare them with experimental spectra for accurate assignment of each vibrational mode. mdpi.com

Interactive Data Table: Predicted IR and Raman Active Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic Technique
C-H Stretching (pyrazole ring)3100 - 3000IR, Raman
C=N/C=C Stretching (pyrazole ring)1600 - 1400IR, Raman
C-F Stretching (asymmetric)~1350 - 1150IR
C-F Stretching (symmetric)~1150 - 1100IR
C-I Stretching600 - 500IR, Raman

Note: The data in this table is based on typical frequency ranges for the specified functional groups and not on direct experimental data for this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

A search of the crystallographic literature, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a specific crystal structure for this compound. However, analysis of related structures provides insight into the expected solid-state packing. For instance, the crystal structures of various halogenated 1H-pyrazoles reveal that hydrogen bonding and halogen bonding are significant intermolecular forces that dictate the supramolecular assembly. mdpi.com In the case of this compound, the pyrazole nitrogen atoms can act as hydrogen bond donors and acceptors, while the iodine atom can participate in halogen bonding. The trifluoromethyl group, being bulky and electron-withdrawing, would also influence the crystal packing.

A hypothetical crystal structure determination would involve growing single crystals of the compound and analyzing them using a diffractometer. The resulting data would be used to solve and refine the crystal structure, providing precise atomic coordinates.

Interactive Data Table: Expected Crystallographic Parameters for this compound

ParameterExpected Information
Crystal SystemTo be determined by diffraction experiment.
Space GroupTo be determined by diffraction experiment.
Unit Cell DimensionsTo be determined by diffraction experiment.
Bond Lengths (Å)C-I, C-N, N-N, C-C, C-F bond lengths would be precisely measured.
Bond Angles (°)Angles within the pyrazole ring and involving the substituents would be determined.
Intermolecular InteractionsPresence and geometry of hydrogen bonds (N-H···N) and potential halogen bonds (C-I···N or C-I···F) would be identified.

Note: This table represents the type of data that would be obtained from an X-ray crystallographic analysis. No experimental data is currently available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The wavelengths of maximum absorbance (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.

Specific experimental UV-Vis spectral data for this compound is not readily found in the literature. However, the expected electronic transitions can be inferred from its structure. The pyrazole ring is an aromatic heterocycle and is expected to exhibit π → π* transitions. The presence of the iodine and trifluoromethyl substituents will influence the energy of these transitions.

Interactive Data Table: Predicted Electronic Transitions for this compound

Type of TransitionChromophoreExpected λmax Region (nm)
π → πPyrazole ring~200 - 250
n → πPyrazole ring, Iodine> 250

Note: The data in this table is predictive and based on the electronic properties of the functional groups. Actual values would need to be determined experimentally.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This is crucial for confirming the empirical and molecular formula of a newly synthesized compound.

The molecular formula for this compound is C₄H₂F₃IN₂. uni.lu Based on this, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition:

Carbon (C): 18.34%

Hydrogen (H): 0.77%

Fluorine (F): 21.76%

Iodine (I): 48.44%

Nitrogen (N): 10.69%

Experimental verification would involve combusting a known mass of the sample and quantifying the resulting combustion products (CO₂, H₂O, N₂) to determine the percentages of C, H, and N. Halogens and other elements are determined by other specific analytical methods. The experimental values should closely match the theoretical percentages to confirm the purity and identity of the compound.

Interactive Data Table: Elemental Composition of this compound

ElementSymbolAtomic MassMolar Mass ( g/mol )Theoretical %
CarbonC12.01148.04418.34
HydrogenH1.0082.0160.77
FluorineF18.99856.99421.76
IodineI126.90126.9048.44
NitrogenN14.00728.01410.69
Total 261.968 100.00

Note: The values in this table are theoretical, calculated from the molecular formula C₄H₂F₃IN₂.

**future Research Directions and Emerging Perspectives on 3 Iodo 1 Trifluoromethyl 1h Pyrazole**

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 3-iodo-1-(trifluoromethyl)-1H-pyrazole and its derivatives will increasingly focus on the principles of green chemistry to enhance efficiency and environmental compatibility. nih.gov Current synthetic routes often rely on traditional methods that may involve hazardous reagents or generate significant waste. Future research is anticipated to explore several sustainable strategies:

Aqueous Synthesis: Shifting from organic solvents to water as the reaction medium is a key goal in green chemistry. thieme-connect.com Research into aqueous methods for the cyclocondensation reactions that form the pyrazole (B372694) ring could significantly reduce the environmental impact. thieme-connect.com The use of surfactants like cetyltrimethylammonium bromide (CTAB) in water has already shown promise for the synthesis of other polysubstituted pyrazoles and could be adapted for trifluoromethylated analogues. thieme-connect.com

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free conditions. dergipark.org.trresearchgate.net Applying microwave irradiation to the synthesis of this compound could lead to shorter reaction times and cleaner reaction profiles. researchgate.net

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic sequences where multiple reaction steps are performed in a single vessel without isolating intermediates can dramatically improve efficiency and reduce waste. nih.gov Future work could focus on developing one-pot procedures that combine the formation of the trifluoromethylated pyrazole core with its subsequent iodination. For instance, a one-pot synthesis of 1-aryl-3-CF3-pyrazoles has been developed, and similar strategies could be adapted. nih.gov

Recyclable Catalysts: The development of heterogeneous or recyclable catalysts for pyrazole synthesis is an active area of research. nih.gov Exploring catalysts like nano-ZnO or silica-supported sulfuric acid for the synthesis of the pyrazole precursor could lead to more sustainable and cost-effective production methods. thieme-connect.comnih.gov

A recently developed method for producing N-trifluoromethyl pyrazoles involves the in-situ generation of trifluoromethylhydrazine, which then undergoes cyclization with a 1,3-dicarbonyl substrate. acs.org This approach avoids some of the harsher conditions of previous methods and could be a foundation for future sustainable syntheses of related compounds, including this compound. acs.org

Development of Asymmetric Transformations and Enantioselective Synthesis

While this compound itself is achiral, its derivatization can lead to the formation of chiral centers, which is of paramount importance in medicinal chemistry. Future research will likely focus on developing asymmetric transformations using this building block.

Catalytic Enantioselective Reactions: The development of methods for the enantioselective functionalization of the pyrazole ring or its substituents is a significant area for future exploration. For example, rhodium-catalyzed asymmetric cyclopropanation using trifluoromethyl diazo compounds has been shown to produce trifluoromethyl-substituted cyclopropanes with high enantioselectivity. organic-chemistry.org This points towards the potential for developing catalytic systems that can engage with derivatives of this compound to create chiral molecules.

Synthesis of Chiral Ligands: The pyrazole moiety is a well-known scaffold for ligands in asymmetric catalysis. This compound could serve as a precursor for a new class of chiral ligands. The iodine atom provides a handle for introducing chiral auxiliaries or for constructing more complex chiral architectures through cross-coupling reactions. The electronic properties conferred by the trifluoromethyl group could fine-tune the catalytic activity and selectivity of the resulting metal complexes.

The synthesis of enantiomerically pure trifluoromethylated compounds is a challenging yet highly rewarding field. researchgate.net Future efforts will likely involve the design of novel chiral catalysts specifically tailored for reactions involving trifluoromethyl-substituted pyrazoles.

Integration into Continuous Flow Chemistry and Microreactor Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. The integration of this compound synthesis and derivatization into flow systems is a promising future direction.

Enhanced Safety: The synthesis of pyrazoles can involve hazardous intermediates, and halogenation reactions using reagents like elemental iodine can be highly exothermic and difficult to control on a large scale in batch reactors. semanticscholar.org Flow chemistry allows for the in-situ generation and immediate consumption of such reactive species in small volumes, drastically improving process safety. semanticscholar.org

Precise Reaction Control: Microreactors provide superior heat and mass transfer, allowing for precise control over temperature, pressure, and reaction time. This level of control can lead to higher yields, improved selectivity, and reduced byproduct formation. This is particularly relevant for regioselective iodination or subsequent functionalization reactions.

Scalability and Automation: Flow systems can be readily scaled up by operating the system for longer periods or by parallelizing multiple reactors. A set of functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles has been successfully synthesized using lithiation in a flow reactor, demonstrating the feasibility of this approach for this class of compounds. enamine.net This methodology enables the safe handling of reactive intermediates and can be integrated into automated, multi-step synthetic platforms. enamine.net

The trifluoromethylation of 3-iodo-1-phenyl-1H-pyrazole under flow conditions has been reported, underscoring the potential for applying this technology to related structures.

Expansion of Catalytic Applications Beyond Traditional Cross-Couplings

The C-I bond of this compound is a prime site for traditional cross-coupling reactions. However, the pyrazole nucleus itself, particularly when functionalized, can serve as a versatile ligand in organometallic chemistry and catalysis. nih.govarkat-usa.org

Future research is expected to expand the catalytic role of derivatives of this compound beyond their use as simple substrates. The pyrazole nucleus can coordinate to metal centers in various ways, and the pyrazolate anion is an exceptionally versatile ligand. nih.govrsc.org By converting this compound into more complex molecules, it is possible to design novel ligands with unique electronic and steric properties. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic character of the pyrazole ring, which in turn affects the properties of the resulting metal complexes. nih.gov

These new ligands could find applications in:

Novel Catalytic Cycles: Developing catalysts for reactions other than cross-coupling, such as C-H activation, oxidation, or reduction reactions.

Supramolecular Catalysis: Incorporating the pyrazole derivative into larger, self-assembled structures that can act as enzyme mimics or confined reaction environments. rsc.org

Photocatalysis: Designing pyrazole-based ligands for photoredox catalysts, where the electronic properties of the ligand can be tuned to modulate the redox potentials and excited-state properties of the catalytic complex.

Advanced Material Science Applications (e.g., smart materials, optoelectronics)

The unique electronic properties conferred by the trifluoromethyl group make trifluoromethylated pyrazoles attractive candidates for applications in material science. acs.org Research has already demonstrated the potential of such compounds in optoelectronic devices. mdpi.comresearchgate.net

Organic Light-Emitting Diodes (OLEDs): Substituted pyrazoles have been investigated for use in OLEDs. arkat-usa.org Specifically, new 6-CF3-1H-pyrazolo[3,4-b]quinolines have been synthesized and shown to function as emitters in OLED devices, producing bright bluish-green light. mdpi.comresearchgate.net this compound serves as a key starting material for creating such advanced, functionalized pyrazole systems. The iodine atom allows for the introduction of various aryl or heterocyclic groups via cross-coupling, enabling the fine-tuning of the emission wavelength, quantum yield, and other photophysical properties. scilit.com

Photovoltaics: The same class of trifluoromethyl-substituted pyrazoloquinolines has been tested in bulk heterojunction (BHJ) solar cells. mdpi.comresearchgate.net The ability to modify the structure by starting with a versatile building block like this compound allows for systematic optimization of the material's properties, such as the HOMO/LUMO energy levels, to improve device efficiency. researchgate.net

Smart Materials: The combination of the pyrazole ring, capable of hydrogen bonding and metal coordination, with the robust trifluoromethyl group and the reactive iodine site, opens possibilities for designing "smart" materials. These could include sensors that respond to specific analytes or materials that change their optical or electronic properties in response to external stimuli like light or heat.

Interdisciplinary Research Opportunities in Chemical Sciences (e.g., supramolecular chemistry, catalysis)

The structure of this compound is ripe for exploration in interdisciplinary fields that bridge organic synthesis with physical and materials chemistry.

Supramolecular Chemistry: Pyrazoles are known to form self-aggregates like dimers and trimers through hydrogen bonding. nih.gov The iodine atom on the pyrazole ring introduces the possibility of forming halogen bonds, which are increasingly recognized as a powerful tool for directing the self-assembly of molecules in the solid state. This could lead to the rational design of new crystal structures, co-crystals, and liquid crystals with tailored properties. rsc.org Research groups are already combining fluoroorganic chemistry with supramolecular chemistry to construct novel functional materials. scilit.com

Supramolecular Catalysis: The pyrazolate anion is a highly versatile building block for constructing metal-organic clusters and frameworks. rsc.org By using derivatives of this compound, it may be possible to create robust, porous materials that act as catalysts. The trifluoromethyl groups could line the pores of such a material, creating a fluorous environment that could influence the selectivity of reactions occurring within the cavity.

These opportunities highlight how a seemingly simple building block can become the foundation for complex systems at the interface of organic, inorganic, and materials chemistry. uni.lu

Retrosynthetic Analysis Strategies for Complex Derivatization

From a retrosynthetic perspective, this compound is a powerful synthon for introducing the 1-(trifluoromethyl)pyrazol-3-yl moiety into a target molecule. The carbon-iodine bond is a key functional group that allows for a wide range of subsequent transformations, primarily through palladium-catalyzed cross-coupling reactions. researchgate.net

A retrosynthetic disconnection of a complex target molecule containing a substituted 1-(trifluoromethyl)pyrazole would logically lead back to this compound as a key intermediate. This strategy allows for the late-stage introduction of various substituents at the 3-position, providing flexibility in the synthesis of analogues for structure-activity relationship (SAR) studies.

The table below outlines several potential synthetic transformations starting from this compound, illustrating its utility in a retrosynthetic approach.

Reaction Type Reagent/Catalyst Product Type Potential Application Reference
Suzuki CouplingAryl/Heteroarylboronic acid, Pd catalyst, Base3-Aryl/Heteroaryl-1-(trifluoromethyl)-1H-pyrazoleSynthesis of biaryl compounds for pharmaceuticals and materials nih.gov
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base3-Alkynyl-1-(trifluoromethyl)-1H-pyrazoleBuilding blocks for extended π-systems, click chemistry nih.govarkat-usa.org
Heck CouplingAlkene, Pd catalyst, Base3-Alkenyl-1-(trifluoromethyl)-1H-pyrazoleSynthesis of stilbene (B7821643) analogues and other unsaturated systems nih.gov
Buchwald-Hartwig AminationAmine, Pd catalyst, Base3-Amino-1-(trifluoromethyl)-1H-pyrazoleAccess to key pharmacophores and ligands nih.gov
Stille CouplingOrganostannane, Pd catalyst3-Substituted-1-(trifluoromethyl)-1H-pyrazoleVersatile C-C bond formation researchgate.net
CarbonylationCarbon monoxide, Alcohol, Pd catalystPyrazole-3-carboxylate esterSynthesis of ester and amide derivatives nih.gov
Metal-Halogen ExchangeOrganolithium or Grignard reagent3-Metallo-1-(trifluoromethyl)-1H-pyrazoleIntermediate for reaction with various electrophiles nih.gov

This strategic use of this compound allows chemists to efficiently construct complex molecular architectures that are otherwise difficult to access. researchgate.netyoutube.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-iodo-1-(trifluoromethyl)-1H-pyrazole, and how can reaction conditions be tailored to improve yield and purity?

  • Answer: The synthesis of this compound derivatives often employs Sonogashira cross-coupling reactions. For example, iodine-substituted pyrazoles react with terminal alkynes under palladium catalysis to introduce aryl or alkyne groups. Key optimizations include using dry THF as a solvent, maintaining low temperatures (-20°C for diazonium salt formation), and purification via column chromatography (ethyl acetate/hexane gradients). Yields up to 73% have been reported for derivatives like 1-(1-ethoxyethyl)-3-(phenylethynyl)-5-(trifluoromethyl)-1H-pyrazole .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound derivatives?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regioselectivity and substituent positions. For example, coupling constants in ¹H NMR distinguish between pyrazole isomers. High-resolution mass spectrometry (HRMS) and column chromatography (silica gel, ethyl acetate/hexane) ensure purity. Evidence from triazole-pyrazole hybrids highlights the use of cold diethyl ether washes to isolate intermediates .

Q. What safety precautions are necessary when handling this compound, and what are its key hazardous properties?

  • Answer: While direct safety data for this compound is limited, structurally similar 4-(trifluoromethyl)-1H-pyrazole is classified as a toxic solid (UN 2811). Precautions include using fume hoods, PPE (gloves, goggles), and avoiding inhalation. Storage should comply with organic toxicant guidelines, and waste must be disposed of via approved hazardous waste protocols .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions, and what are the mechanistic implications?

  • Answer: The iodine atom at the 3-position acts as a leaving group, enabling palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki-Miyaura). Mechanistically, oxidative addition of Pd(0) to the C–I bond forms a Pd(II) intermediate, which undergoes transmetallation with alkynes or boronic acids. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates and directing regioselectivity. Computational studies (not referenced here) could further elucidate transition states .

Q. What strategies can be employed to analyze and resolve contradictions in biological activity data for trifluoromethyl pyrazole derivatives across different studies?

  • Answer: Contradictions may arise from variations in substituent placement (e.g., 1,5-diaryl vs. 3,5-disubstituted pyrazoles) or assay conditions. For COX-2 inhibitors like celecoxib analogs, structure-activity relationship (SAR) studies show that 3-(trifluoromethyl) groups enhance selectivity, while sulfonamide moieties improve binding. Systematic SAR analysis, crystallography (e.g., protein-ligand co-crystallization), and pharmacokinetic profiling (half-life, metabolic stability) can resolve discrepancies .

Q. What are the proposed mechanisms for introducing the trifluoromethyl group into pyrazole rings, and how do reaction conditions affect regioselectivity?

  • Answer: Trifluoromethylation often occurs via condensation reactions. For example, phenyl alkynyl trifluoromethyl ketone reacts with phenyl hydrazine to form 3-(trifluoromethyl)-1H-pyrazole through cyclocondensation. Regioselectivity is controlled by steric and electronic factors: bulky substituents at the 1-position favor trifluoromethyl incorporation at the 3-position. Solvent polarity and temperature (e.g., THF at reflux) further modulate reaction pathways .

Methodological Considerations

  • Data Contradiction Analysis: Compare NMR and HRMS data across studies to confirm structural consistency. For biological assays, validate using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays).
  • Experimental Design: Prioritize modular synthesis (e.g., Sonogashira for diversification) and use kinetic studies to optimize reaction conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.